4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a carboxylic acid derivative with an amine to form an intermediate, which then undergoes cyclization to form the pyrrole ring. For example, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, can yield pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrroles with different functional groups.
Scientific Research Applications
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound can be used to study the interactions of pyrrole derivatives with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the production of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: This compound is a methyl ester derivative of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a carboxylic acid group at the 2-position.
4-Nitro-1H-pyrrole-2-carboxylic acid: A pyrrole derivative with a nitro group at the 4-position.
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylic acid group on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The methyl group at the 1-position also influences the compound’s properties and reactivity compared to other pyrrole derivatives.
Properties
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEOQEUSJMFYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391519 | |
Record name | 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45776-13-4 | |
Record name | 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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